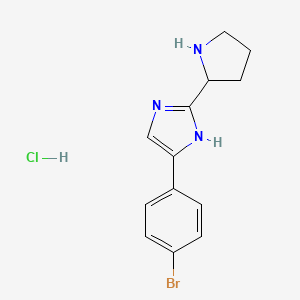
5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride
Overview
Description
5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride is a useful research compound. Its molecular formula is C13H15BrClN3 and its molecular weight is 328.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(4-Bromophenyl)-2-(2-pyrrolidinyl)-1H-imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromophenyl group, a pyrrolidinyl moiety, and an imidazole ring. The synthesis typically involves several steps:
- Formation of the Imidazole Ring : This is achieved through the condensation of a 1,2-diketone with an aldehyde and ammonia or an amine.
- Introduction of the Bromophenyl Group : Bromination of a phenyl group is performed using bromine or N-bromosuccinimide.
- Attachment of the Pyrrolidinyl Group : A nucleophilic substitution reaction introduces the pyrrolidine derivative to the imidazole ring.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism likely involves interaction with specific molecular targets such as enzymes or receptors. The bromophenyl group enhances binding to hydrophobic pockets, while the imidazole ring participates in hydrogen bonding.
- Pharmacological Potential : Studies have suggested that this compound may serve as a lead in drug development due to its potential as a ligand in biochemical assays and its pharmacological properties .
Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of several derivatives related to this compound. The results showed that compounds with similar structures demonstrated potent activity against gram-positive bacteria, with effective inhibition of biofilm formation noted .
Anti-inflammatory Activity
The compound's derivatives have also been explored for anti-inflammatory properties. A related study indicated that imidazole derivatives could inhibit inflammatory cytokines like TNF-alpha, suggesting potential applications in treating inflammatory diseases .
Data Tables
| Activity Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Antimicrobial | 0.22 - 0.25 | Staphylococcus aureus |
| Anti-inflammatory | N/A | TNF-alpha inhibition |
| Antiviral | N/A | Various RNA viruses |
Properties
IUPAC Name |
5-(4-bromophenyl)-2-pyrrolidin-2-yl-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3.ClH/c14-10-5-3-9(4-6-10)12-8-16-13(17-12)11-2-1-7-15-11;/h3-6,8,11,15H,1-2,7H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWELXHOHVMRNCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















